molecular formula C20H14F2N4O B2840104 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea CAS No. 1207001-24-8

1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2840104
CAS No.: 1207001-24-8
M. Wt: 364.356
InChI Key: MNTNHRJJFBUIFK-UHFFFAOYSA-N
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Description

1-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea is a synthetic small molecule featuring a urea backbone linked to a benzimidazole-containing aryl group and a 2,6-difluorophenyl moiety. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets such as kinases or receptors .

Properties

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O/c21-14-7-4-8-15(22)18(14)26-20(27)23-13-6-3-5-12(11-13)19-24-16-9-1-2-10-17(16)25-19/h1-11H,(H,24,25)(H2,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTNHRJJFBUIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Key Structural Features In Vitro Activity (IC₅₀) Pharmacokinetic Profile Therapeutic Application
1-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea Benzimidazole-aryl + 2,6-difluorophenyl urea Not reported Likely moderate solubility Potential anticancer
1-(2,6-Difluorophenyl)-3-(piperidin-4-yl)urea (Compound 2) 2,6-Difluorophenyl urea + piperidine Not reported Enhanced CNS penetration Neurological disorders
1-((2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea (Glasdegib) Benzimidazole-piperidine + 4-cyanophenyl urea 12 nM (Smo inhibition) High bioavailability (oral) Approved for AML
1-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)thiourea (Compound 17) Benzimidazole-aryl + 4-nitrophenyl thiourea 1.8 µM (MCF-7) Poor solubility Anticancer research
3-(4-Chlorophenyl)-1-[(2,6-difluorophenyl)(hydroxy)methylidene]urea 4-Chlorophenyl + 2,6-difluorobenzoyl urea Not reported High metabolic stability Toxin research

Key Findings from Comparative Studies

  • Potency and Selectivity: The thiourea derivative (Compound 17) exhibits stronger cytotoxicity (IC₅₀ = 1.8 µM) against MCF-7 cells compared to urea-based analogs, likely due to enhanced hydrogen bonding from the thiourea group . However, this comes at the cost of poor solubility. Glasdegib, an FDA-approved analog, replaces the 2,6-difluorophenyl group with a 4-cyanophenyl moiety and incorporates a piperidine ring, achieving nanomolar inhibition of Smoothened (Smo) receptors in acute myeloid leukemia (AML) .
  • Pharmacokinetic Trade-offs: Piperidine-containing derivatives (e.g., Compound 2) show improved blood-brain barrier penetration, making them candidates for CNS-targeted therapies . In contrast, the target compound’s bulky benzimidazole-aryl group may limit CNS access. The 2,6-difluorophenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs, as seen in related urea derivatives .
  • Synthetic Accessibility: The target compound’s synthesis likely follows a pathway similar to other benzimidazole-urea derivatives, involving condensation of diamine intermediates with aldehydes under nitrogen atmosphere (e.g., as in ). This method contrasts with the multi-step routes required for piperidine- or cyanophenyl-containing analogs .

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